molecular formula C23H24FN3O B5523538 1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide

1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide

Cat. No.: B5523538
M. Wt: 377.5 g/mol
InChI Key: YHDYZNPMWXBFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide, commonly known as FMPP, is a synthetic compound that belongs to the family of phenethylamines. FMPP has been studied for its potential applications in scientific research due to its unique chemical structure and mechanism of action.

Scientific Research Applications

AMPA Receptor Antagonists

Research by Chenard et al. (2001) explored the structure-activity relationship (SAR) for AMPA receptor inhibition using quinazolin-4-ones, which share structural similarities with 1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide. Their study found new AMPA receptor antagonists, highlighting the importance of this class of compounds in neuroscience and pharmacology (Chenard et al., 2001).

Peripheral Benzodiazepine Receptors

Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives for potential use in visualizing peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). This research underscores the potential of quinoline derivatives in neuroimaging and diagnosing neurological conditions (Matarrese et al., 2001).

Chemosensors for Zn2+ Monitoring

Research by Park et al. (2015) introduced a chemosensor based on a quinoline derivative for detecting Zn2+ in aqueous solutions, demonstrating the utility of quinoline-based compounds in environmental and biological monitoring (Park et al., 2015).

Optical Properties in Biomedical Applications

Park et al. (2015) also reported on the synthesis of indolizino[3,2-c]quinolines, a new class of fluorophores with potential applications as fluorescent probes in biomedical fields, again highlighting the versatility of quinoline derivatives (Park et al., 2015).

Antibacterial Activity

Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, discovering compounds with potent antibacterial activities, suggesting the potential of such compounds in antibiotic drug development (Kuramoto et al., 2003).

Antitumor Agents

Chang et al. (2009) synthesized 2-aryl-6,7-methylenedioxyquinolin-4-one analogues as antitumor agents, demonstrating the potential of quinoline derivatives in cancer therapy (Chang et al., 2009).

HMG-CoA Reductase Inhibitors

Sliskovic et al. (1991) evaluated substituted quinoline mevalonolactones as inhibitors of HMG-CoA reductase, relevant for cholesterol biosynthesis and cardiovascular disease treatment (Sliskovic et al., 1991).

Anti-microbial Activity

Faldu et al. (2014) synthesized quinoline-4-yl-1,3,4-oxadiazole-2-thiols and evaluated their anti-microbial efficacy, showcasing the potential of quinoline derivatives in antimicrobial applications (Faldu et al., 2014).

Properties

IUPAC Name

1-[[2-(4-fluorophenyl)-6-methylquinolin-3-yl]methyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-15-5-10-20-17(12-15)13-18(14-27-11-3-4-21(27)23(28)25-2)22(26-20)16-6-8-19(24)9-7-16/h5-10,12-13,21H,3-4,11,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDYZNPMWXBFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C3=CC=C(C=C3)F)CN4CCCC4C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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